4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride
CAS No.:
Cat. No.: VC16679616
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10ClN3O |
|---|---|
| Molecular Weight | 163.60 g/mol |
| IUPAC Name | 4-amino-2-ethyl-1H-pyrazol-3-one;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3O.ClH/c1-2-8-5(9)4(6)3-7-8;/h3,7H,2,6H2,1H3;1H |
| Standard InChI Key | OPAMVCCXSYMVJP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(=CN1)N.Cl |
Introduction
Chemical Identity and Structural Properties
4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride belongs to the pyrazole class, a family of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s molecular formula is C₅H₁₀ClN₃O, with a molar mass of 163.60 g/mol. Its IUPAC name, 4-amino-2-ethyl-1H-pyrazol-3-one; hydrochloride, reflects the presence of an amino group at position 4, an ethyl substituent at position 2, and a ketone oxygen at position 3, stabilized by hydrochloride salt formation.
Structural Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀ClN₃O |
| Molecular Weight | 163.60 g/mol |
| IUPAC Name | 4-amino-2-ethyl-1H-pyrazol-3-one; hydrochloride |
| Canonical SMILES | CCN1C(=O)C(=CN1)N.Cl |
| InChI Key | OPAMVCCXSYMVJP-UHFFFAOYSA-N |
| PubChem CID | 137703097 |
Synthetic Pathways and Analytical Profiling
While synthetic protocols for 4-amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride remain undisclosed in public literature, analogous pyrazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves the reaction of ethyl hydrazinecarboxylate with β-keto esters under acidic conditions, followed by ammonolysis to introduce the amino group and subsequent hydrochloride salt formation. Purification likely employs recrystallization from ethanol or acetone, given the compound’s polar functional groups.
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. The hydrochloride salt’s infrared (IR) spectrum would exhibit stretches for N-H (≈3300 cm⁻¹), C=O (≈1700 cm⁻¹), and aromatic C-N (≈1350 cm⁻¹). Mass spectrometric analysis should show a molecular ion peak at m/z 163.60, with fragmentation patterns indicative of the ethyl and amino substituents.
Future Directions and Translational Challenges
Despite its promise, this compound faces hurdles in drug development. Pharmacokinetic parameters—bioavailability, half-life, and metabolic fate—are wholly uncharacterized. Structural optimization could enhance selectivity; for example, substituting the ethyl group with bulkier alkyl chains might improve target affinity. Collaborative efforts between synthetic chemists and pharmacologists are essential to advance this molecule from bench to clinic.
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